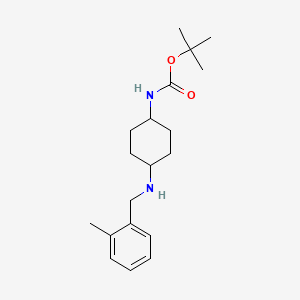

tert-Butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(2-methylbenzylamino)cyclohexylcarbamate is a cyclohexylcarbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a 2-methylbenzylamino substituent at the trans-4-position of the cyclohexyl ring. Its stereochemistry (1R,4R) and substituent arrangement influence its physicochemical properties and interactions with biological targets.

Propriétés

IUPAC Name |

tert-butyl N-[4-[(2-methylphenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-14-7-5-6-8-15(14)13-20-16-9-11-17(12-10-16)21-18(22)23-19(2,3)4/h5-8,16-17,20H,9-13H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOJHPCDMYQAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCC(CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

tert-Butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-Butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate is C_{15}H_{22}N_{2}O_{2}, with a molecular weight of approximately 262.35 g/mol. The compound features a cyclohexyl ring substituted with a tert-butyl group and an amino moiety, which contributes to its biological activity.

Research indicates that compounds similar to tert-butyl carbamates can interact with various biological targets, including receptors and enzymes. Specifically, the amino group in the structure may facilitate binding to neurotransmitter receptors or enzymes involved in metabolic pathways.

Pharmacological Effects

- Antidepressant Activity : Some studies have suggested that carbamate derivatives exhibit antidepressant-like effects in animal models. These effects may be linked to modulation of serotonin and norepinephrine levels in the brain.

- Analgesic Properties : Compounds with similar structures have shown potential as analgesics, possibly through interactions with opioid receptors or by inhibiting pain pathways.

- Anti-inflammatory Effects : The presence of the tert-butyl group may enhance the lipophilicity of the compound, allowing for better penetration into tissues and potentially leading to anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tert-butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate. Modifications at the amino or carbamate positions can significantly influence receptor affinity and selectivity. For instance, introducing different alkyl or aryl groups can enhance potency or alter selectivity for specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Increasing alkyl chain length | Enhanced lipophilicity and receptor binding |

| Aromatic substitutions | Improved interaction with neurotransmitter receptors |

| Altering functional groups | Changes in pharmacokinetic properties |

Case Studies

- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry investigated various carbamate derivatives, revealing that specific structural features were essential for antidepressant efficacy. The study highlighted that compounds with bulky substituents like tert-butyl exhibited enhanced activity due to better receptor fit and reduced metabolic degradation .

- Pain Management Research : Another research effort focused on evaluating the analgesic properties of similar compounds in chronic pain models. The findings suggested that modifications leading to increased binding affinity at opioid receptors resulted in significant pain relief in tested subjects .

- Inflammation Model Studies : In studies assessing anti-inflammatory effects, compounds structurally related to tert-butyl carbamates demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Applications De Recherche Scientifique

Therapeutic Applications

1. Pain Management and Analgesic Properties

- Research indicates that derivatives of carbamate compounds exhibit analgesic properties. Specifically, tert-butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate has been investigated for its potential to modulate pain pathways, similar to other carbamate derivatives that interact with opioid receptors .

2. Antidepressant Activity

- Some studies suggest that compounds with similar structures may influence neurotransmitter systems involved in mood regulation. The unique structural features of tert-butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate could provide a basis for developing new antidepressants targeting serotonin and norepinephrine reuptake .

3. Neuroprotective Effects

- There is emerging evidence that certain carbamate derivatives may offer neuroprotective benefits by inhibiting neuroinflammation and oxidative stress. This compound's ability to cross the blood-brain barrier could be crucial in developing treatments for neurodegenerative diseases .

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the cyclohexylamine moiety. Key variations include halogenation, alkyl/cycloalkyl groups, and aromatic heterocycles. Below is a detailed comparison:

Halogen-Substituted Benzylamino Analogs

tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate

Cycloalkyl and Alkylamino Analogs

tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate

Complex Heterocyclic Analogs

- tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate Molecular Formula: C₂₀H₃₁N₃O₂ Molar Mass: 345.48 g/mol Key Feature: Tetrahydroquinoline moiety adds aromaticity and nitrogen-based hydrogen bonding capacity, which could enhance target engagement in enzyme-binding sites .

Stereochemical Variants

Physicochemical and Structural Trends

The following table summarizes critical parameters of the target compound and its analogs:

Key Observations :

- Halogenation : Chlorine and bromine substituents increase molar mass and introduce electronegative centers, which may enhance binding specificity but reduce metabolic stability.

- Cycloalkyl vs. Aromatic Groups: Cyclopentylamino analogs exhibit lower molecular weights and simpler steric profiles, favoring synthetic accessibility.

- Heterocycles: Complex substituents like tetrahydroquinoline expand pharmacophore diversity but may complicate pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.